molecular formula C10H11NO B14317927 N-(4-Methoxyphenyl)prop-1-en-1-imine CAS No. 113742-53-3

N-(4-Methoxyphenyl)prop-1-en-1-imine

Cat. No.: B14317927
CAS No.: 113742-53-3
M. Wt: 161.20 g/mol
InChI Key: QSWLNEKACKPVIC-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)prop-1-en-1-imine is an organic compound characterized by the presence of an imine group (C=N) attached to a prop-1-en-1-yl chain and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Methoxyphenyl)prop-1-en-1-imine can be synthesized through the reaction of 4-methoxybenzaldehyde with prop-1-en-1-amine. The reaction typically involves the following steps:

    Condensation Reaction: The aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of prop-1-en-1-amine to form an imine. This reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the imine bond.

    Reaction Conditions: The reaction is typically conducted under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalytic hydrogenation can also be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)prop-1-en-1-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives of the original compound.

Scientific Research Applications

N-(4-Methoxyphenyl)prop-1-en-1-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)prop-1-en-1-imine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-(4-Methoxyphenyl)prop-1-en-1-imine can be compared with other similar compounds, such as:

    N-(4-Methoxyphenyl)prop-1-en-1-amine: This compound differs by the presence of an amine group instead of an imine group.

    N-(4-Methoxyphenyl)prop-1-en-1-ol: This compound has a hydroxyl group instead of an imine group.

    N-(4-Methoxyphenyl)prop-1-en-1-nitrile: This compound has a nitrile group instead of an imine group.

Uniqueness

This compound is unique due to its specific imine functionality, which imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

113742-53-3

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

InChI

InChI=1S/C10H11NO/c1-3-8-11-9-4-6-10(12-2)7-5-9/h3-7H,1-2H3

InChI Key

QSWLNEKACKPVIC-UHFFFAOYSA-N

Canonical SMILES

CC=C=NC1=CC=C(C=C1)OC

Origin of Product

United States

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